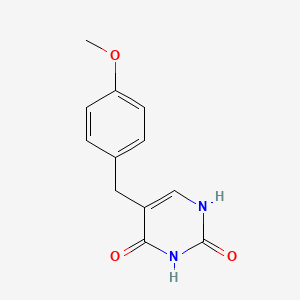
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea (DMPTU) is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. DMPTU is a thiourea derivative that has been synthesized by several methods.
Mecanismo De Acción
The mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea is not fully understood. However, it has been suggested that N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea may act by inhibiting the activity of certain enzymes, such as tyrosinase and urease. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has also been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Biochemical and Physiological Effects:
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has been shown to have several biochemical and physiological effects. It has been shown to inhibit the activity of tyrosinase, which is an enzyme involved in melanin synthesis. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has also been shown to inhibit the activity of urease, which is an enzyme involved in the metabolism of urea. In addition, N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has been shown to induce apoptosis in cancer cells by activating the caspase pathway.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has several advantages for lab experiments. It is a stable compound that can be easily synthesized in high yields. It is also relatively inexpensive compared to other compounds used in cancer research. However, N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has some limitations for lab experiments. It has low solubility in water, which can make it difficult to work with in aqueous solutions. In addition, N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has not been extensively studied in vivo, which limits its potential applications in animal studies.
Direcciones Futuras
There are several future directions for research on N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea. One potential direction is to study the mechanism of action of N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea in more detail. This could lead to the development of more effective anti-tumor agents. Another potential direction is to study the pharmacokinetics and pharmacodynamics of N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea in vivo. This could lead to the development of more effective delivery methods for N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea. Finally, there is a need for more extensive studies on the toxicity and safety of N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea, which would be necessary for its potential use in human clinical trials.
Conclusion:
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea is a synthetic compound that has been the subject of scientific research due to its potential applications in various fields. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea can be synthesized by several methods and has been shown to have several biochemical and physiological effects. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has potential applications in cancer research, but more extensive studies are needed to fully understand its mechanism of action and potential toxicity. Future research on N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea could lead to the development of more effective anti-tumor agents and delivery methods.
Métodos De Síntesis
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea can be synthesized by several methods. One of the most common methods is the reaction between 2,4-dimethoxyaniline and 3,5-dimethylphenyl isothiocyanate in the presence of a base. The reaction produces N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea as a white crystalline solid with a high yield.
Aplicaciones Científicas De Investigación
N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has been the subject of scientific research due to its potential applications in various fields. One of the most promising applications of N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea is in the field of cancer research. N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea has been shown to inhibit the growth of cancer cells in vitro and in vivo. It has been suggested that N-(2,4-dimethoxyphenyl)-N'-(3,5-dimethylphenyl)thiourea may act as an anti-tumor agent by inducing apoptosis, inhibiting angiogenesis, and suppressing the activity of certain enzymes.
Propiedades
IUPAC Name |
1-(2,4-dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N2O2S/c1-11-7-12(2)9-13(8-11)18-17(22)19-15-6-5-14(20-3)10-16(15)21-4/h5-10H,1-4H3,(H2,18,19,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWJQKXAVAOSQCI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)NC(=S)NC2=C(C=C(C=C2)OC)OC)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N2O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
316.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2,4-Dimethoxyphenyl)-3-(3,5-dimethylphenyl)thiourea | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-(tert-butyl)-3-oxo-3H-benzo[f]chromene-2-carboxamide](/img/structure/B5715390.png)

![N'-{[2-(4-bromophenoxy)propanoyl]oxy}-3-pyridinecarboximidamide](/img/structure/B5715395.png)
![2-chloro-N-{2-[(2,4-dimethylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5715399.png)
![2-(2-bromophenyl)-7-methylimidazo[2,1-b][1,3]benzothiazole](/img/structure/B5715415.png)




![4-{[4-ethyl-5-(2-furyl)-4H-1,2,4-triazol-3-yl]thio}-3-nitrobenzaldehyde](/img/structure/B5715468.png)



